molecular formula C24H19N3O5S2 B4595788 N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3,3-diphenylpropanamide

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3,3-diphenylpropanamide

Cat. No.: B4595788
M. Wt: 493.6 g/mol
InChI Key: QNVBLEPYKTUYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C24H19N3O5S2 and its molecular weight is 493.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.07661306 g/mol and the complexity rating of the compound is 774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamides in Drug Discovery and Development Sulfonamides have been highlighted for their versatile roles in medicinal chemistry, serving as crucial elements in the development of diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and cyclooxygenase 2 (COX2) inhibitors, among others. The primary sulfonamide moiety, present in many clinically used drugs, underscores the importance of this group in current pharmacological applications. Notably, novel drugs incorporating sulfonamide groups have shown significant antitumor activity, suggesting potential avenues for cancer treatment research. The ongoing exploration and patenting of new sulfonamide derivatives, particularly as selective antiglaucoma drugs and antitumor agents, underscore the dynamic nature of sulfonamide research in addressing various health conditions (Carta, Scozzafava, & Supuran, 2012).

Environmental and Analytical Applications Beyond therapeutic uses, sulfonamides have been studied for their environmental impacts, particularly as contaminants in water bodies due to their widespread use in veterinary medicine. The environmental persistence of sulfonamides, their mobility in soil, and potential to contaminate groundwater have raised concerns, leading to research on their fate under various conditions, including denitrifying environments. Such studies contribute to understanding the environmental behavior of sulfonamides and inform strategies for mitigating their impact (Bílková, Malá, & Hrich, 2019).

Potential for Repurposing and Novel Applications The exploration of sulfonamides for new therapeutic purposes, such as in the treatment of neurological disorders and inflammation, highlights the potential for repurposing existing molecules for novel applications. The anti-inflammatory effects of certain sulfonamide compounds, including their use in managing central nervous system injuries and other inflammation-associated conditions, point to the broad applicability of this class of compounds in medical research (Zhang et al., 2017).

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S2/c28-22(15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)26-24-25-16-23(33-24)34(31,32)20-13-11-19(12-14-20)27(29)30/h1-14,16,21H,15H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVBLEPYKTUYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3,3-diphenylpropanamide
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N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3,3-diphenylpropanamide
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N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3,3-diphenylpropanamide
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N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3,3-diphenylpropanamide

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